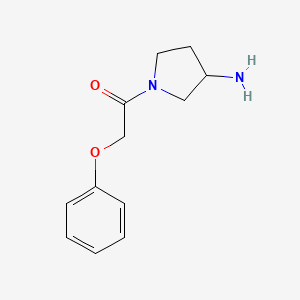

1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-phenoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-6-7-14(8-10)12(15)9-16-11-4-2-1-3-5-11/h1-5,10H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQXVHMRVWAXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as topoisomerase IV and DNA gyrase is crucial in inhibiting bacterial nucleic acid synthesis. These interactions disrupt the enzymes’ functions, leading to the breakage of bacterial chromosomes and ultimately inhibiting bacterial growth.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the fibroblast growth factor receptor (FGFR) signaling pathway. This inhibition leads to reduced cell migration and invasion, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes such as topoisomerase IV and DNA gyrase, inhibiting their activity. Additionally, it affects the FGFR signaling pathway by binding to the receptor and preventing its activation, leading to downstream effects on cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and migration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth and cancer cell proliferation without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential phototoxicity and cytotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within specific tissues, impacting its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic applications.

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one, a compound with notable pharmacological properties, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an amino group and a phenoxyethanone moiety. Its structural attributes suggest potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in critical cellular pathways, such as the base excision repair (BER) pathway, which is vital for DNA damage repair. For instance, APE1 (Apurinic/apyrimidinic endonuclease 1) is a key target, and inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways by interacting with specific receptors or transcription factors. This modulation can affect cellular proliferation, apoptosis, and other critical processes.

Efficacy Studies

A series of studies have evaluated the biological activity of this compound in vitro and in vivo. Key findings include:

Case Study 1: Cancer Treatment

In a preclinical study involving HeLa cells, treatment with this compound resulted in a marked increase in cell death when combined with standard chemotherapeutics like temozolomide. The compound's ability to inhibit APE1 was linked to this enhanced sensitivity, suggesting its potential as an adjuvant therapy in cancer treatment .

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of the compound in models of oxidative stress. Results indicated that it could reduce neuronal cell death through antioxidant mechanisms and modulation of apoptotic pathways, highlighting its potential for treating neurodegenerative diseases .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Early toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a candidate for further clinical development .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies indicate that 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one may have anticancer properties. Research involving the compound has shown its ability to selectively inhibit mutant forms of the HER2 receptor, which is implicated in various cancers, particularly breast cancer. These inhibitors can ameliorate diseases associated with mutant HER2 activity, highlighting their potential as targeted cancer therapies .

Inhibition of TGF-β Pathway

The compound has also been investigated for its role in inhibiting the Transforming Growth Factor Beta (TGF-β) signaling pathway. This pathway is crucial in various cellular processes, including proliferation and differentiation. Inhibitors targeting this pathway could be beneficial in treating fibrotic diseases and certain cancers .

Case Study: HER2 Inhibition

A study published in a patent document outlines the efficacy of this compound as a selective inhibitor of mutant HER2. In vitro assays demonstrated significant inhibition of cell proliferation in HER2-positive cancer cell lines .

Case Study: TGF-β Pathway Inhibition

Research conducted on TGF-β inhibitors indicates that derivatives of this compound exhibit enhanced solubility and bioavailability compared to existing compounds. These modifications allow for better pharmacokinetic properties, which are crucial for effective drug development .

Comparative Data Table

| Property | This compound | Existing HER2 Inhibitors |

|---|---|---|

| Selectivity | High | Variable |

| Mechanism | Mutant HER2 inhibition | Broad-spectrum inhibition |

| Solubility | Enhanced with modifications | Limited |

| Clinical Trials | Ongoing | Established |

Q & A

Q. What spectroscopic methods are recommended for characterizing 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one, and how should the data be interpreted?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy : Use 1H and 13C NMR to assign proton environments and carbon frameworks. 2D techniques (e.g., COSY, HSQC) resolve overlapping signals, particularly for the pyrrolidine ring and phenoxy group. For example, the 3-aminopyrrolidine moiety may show distinct splitting patterns due to its chiral center .

- IR Spectroscopy : Confirm functional groups (e.g., ketone C=O stretch ~1700 cm⁻¹, amine N-H stretches ~3300 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₃H₁₆N₂O₂) and detects fragmentation patterns indicative of structural motifs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer: Critical precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks, as amines and aromatic ethers may irritate mucous membranes .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation or hygroscopic degradation .

Q. What purification techniques are effective for achieving high-purity samples (>95%) of this compound?

Answer:

- Column Chromatography : Use silica gel with a gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar impurities. Monitor fractions via TLC .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to exploit differential solubility of the compound and byproducts.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities, such as diastereomers or unreacted precursors .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental NMR data and computational predictions for this compound?

Answer:

- DFT Calculations : Perform geometry optimization and chemical shift predictions using software like Gaussian or ORCA. Compare computed shifts (e.g., for the pyrrolidine ring protons) with experimental data to identify conformational mismatches .

- Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to validate the molecular geometry. SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, which can refine computational models .

- Solvent Effects : Account for solvent polarity in simulations (e.g., using the PCM model), as experimental shifts are solvent-dependent .

Q. What synthetic strategies minimize diastereomer formation during the synthesis of chiral 3-aminopyrrolidine derivatives?

Answer:

- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to selectively reduce imine intermediates to the desired (R)- or (S)-configured amine .

- Temperature Control : Lower reaction temperatures (e.g., −20°C) reduce epimerization rates during nucleophilic substitutions involving the pyrrolidine nitrogen.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amine during coupling reactions, preventing racemization .

Q. How can X-ray crystallography be optimized to resolve stereochemical ambiguities in this compound’s structure?

Answer:

- Crystal Growth : Use slow evaporation from a solvent mixture (e.g., dichloromethane/hexane) to obtain high-quality single crystals.

- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.

- Refinement : Apply SHELXL for anisotropic refinement of non-hydrogen atoms. The 3-aminopyrrolidine group’s chirality can be confirmed via Flack parameter analysis .

- Validation Tools : Use PLATON to check for twinning or disorder, particularly in the phenoxy moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.